REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[CH:8]=[N:9][C:10]([Br:13])=[CH:11][CH:12]=1.[OH-].[Na+].C1(C)C=CC=CC=1>C(#N)C.O>[Cl:3][CH2:6][C:7]1[CH:8]=[N:9][C:10]([Br:13])=[CH:11][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
78.12 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
160.75 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=NC(=CC1)Br
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
446 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
603 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature rose to 22° C. during the addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
did not exceed 15° C
|
Type
|
STIRRING
|
Details
|
stirred rapidly
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phase was concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C=NC(=CC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 181.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 134% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |